

# Spectroscopic Analysis of 4'-Ethoxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4'-Ethoxyacetophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Ethoxyacetophenone**, a key intermediate in various synthetic pathways. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of **4'-Ethoxyacetophenone** in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4'-Ethoxyacetophenone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.92	Doublet	2H	8.8	Ar-H (ortho to C=O)
6.91	Doublet	2H	8.8	Ar-H (ortho to -OEt)
4.10	Quartet	2H	7.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.55	Singlet	3H	-	-CO-CH <sub>3</sub>
1.42	Triplet	3H	7.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data[1][2]

Chemical Shift ( $\delta$ ) ppm	Assignment
196.8	C=O
163.2	Ar-C (para to C=O)
130.5	Ar-C (ortho to C=O)
130.2	Ar-C (ipso)
114.1	Ar-C (ortho to -OEt)
63.7	-O-CH <sub>2</sub> -CH <sub>3</sub>
26.3	-CO-CH <sub>3</sub>
14.7	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### Infrared (IR) Spectroscopy[3][4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1675	Strong	C=O stretch (aromatic ketone)
~1605, ~1575	Medium-Strong	C=C stretch (aromatic ring)
~1255	Strong	C-O stretch (aryl ether)
~1170	Medium	C-O stretch (aryl ether)
~840	Strong	C-H bend (para-disubstituted benzene)

## Mass Spectrometry (MS)[5]

m/z	Relative Intensity	Proposed Fragment Ion
164	High	[M] <sup>+</sup> (Molecular Ion)
149	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
136	High	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
121	High	[M - CH <sub>3</sub> CO] <sup>+</sup>
93	Medium	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
65	Medium	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

- Approximately 10-20 mg of **4'-Ethoxyacetophenone** was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- The solution was thoroughly mixed to ensure homogeneity.

#### Instrument Parameters:

- Spectrometer: A 400 MHz NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Temperature: 298 K

#### $^1\text{H}$ NMR Acquisition:

- A standard single-pulse experiment was performed.
- The spectral width was set to encompass all proton signals.
- A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled  $^{13}\text{C}$  NMR spectrum was acquired.
- The spectral width was set to cover the expected range for all carbon signals.
- A larger number of scans were accumulated due to the lower natural abundance of  $^{13}\text{C}$ .

## FT-IR Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- The diamond crystal of the ATR accessory was cleaned with isopropanol and allowed to dry completely.
- A background spectrum of the clean, empty crystal was recorded.
- A small amount of solid **4'-Ethoxyacetophenone** was placed directly onto the ATR crystal, ensuring complete coverage.
- The pressure arm was engaged to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (Electron Ionization)

#### Sample Introduction:

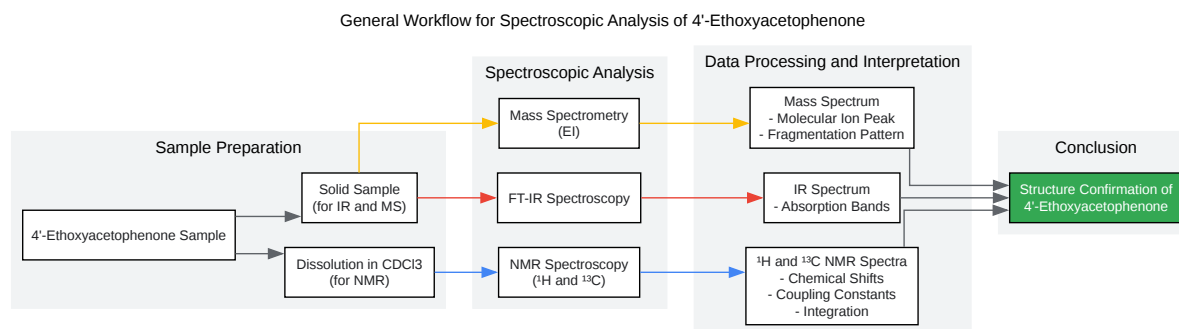
- A small amount of **4'-Ethoxyacetophenone** was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography.
- The sample was vaporized in the ion source.

#### Ionization and Analysis:

- Ionization Method: Electron Ionization (EI) at 70 eV.<sup>[3][4]</sup>
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The detector recorded the abundance of each ion.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4'-Ethoxyacetophenone**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. fiveable.me [fiveable.me]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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